molecular formula C10H12N2O4 B11944400 (4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester

(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester

Cat. No.: B11944400
M. Wt: 224.21 g/mol
InChI Key: TYZGTJMAADYXIW-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester is an organic compound with a complex structure that includes a nitro group, a methyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester typically involves the esterification of the corresponding carbamic acid with ethanol. The reaction conditions often require an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows: [ \text{4-Methyl-2-nitro-phenyl-carbamic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of more oxidized nitro derivatives.

    Reduction: Formation of (4-Methyl-2-amino-phenyl)-carbamic acid ethyl ester.

    Substitution: Formation of various substituted carbamic acid esters.

Scientific Research Applications

(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar esterification properties.

    Methyl butyrate: Another ester with a different alkyl group.

    (4-Nitro-phenyl)-carbamic acid methyl ester: A closely related compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

(4-Methyl-2-nitro-phenyl)-carbamic acid ethyl ester is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other esters.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl N-(4-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)6-9(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

TYZGTJMAADYXIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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